N-Ethyl-4-nitroaniline hydrochloride

描述

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for N-ethyl-4-nitroaniline hydrochloride is 1201633-43-3 , a unique identifier assigned to this specific compound. Alternative identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| MDL Number | MFCD12195848 | |

| PubChem CID | L4N64GL7WQ | |

| UNII | L4N64GL7WQ | |

| EC Number | Not explicitly reported | – |

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.

Molecular Formula and Weight Calculations

The molecular formula for this compound is C₈H₁₁ClN₂O₂ , derived from the base compound (C₈H₁₀N₂O₂) with the addition of hydrochloric acid (HCl).

Molecular weight calculation :

| Atom | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.011 | 96.088 |

| H | 11 | 1.008 | 11.088 |

| Cl | 1 | 35.45 | 35.45 |

| N | 2 | 14.007 | 28.014 |

| O | 2 | 15.999 | 31.998 |

| Total | – | – | 202.638 |

This matches experimental values reported in PubChem and vendor specifications.

Spectral Identification Codes (InChI/InChIKey)

The InChI and InChIKey provide standardized descriptors for computational chemistry and database searches:

InChI :

InChI=1S/C8H10N2O2.ClH/c1-2-9-7-3-5-8(6-4-7)10(11)12;/h3-6,9H,2H2,1H3;1HThis string encodes the protonated amine, nitro group, and chloride interaction.

InChIKey :

OTVDILMFUMAOJE-UHFFFAOYSA-NA hashed version of the InChI, enabling rapid database queries.

These codes are critical for verifying structural integrity in spectral databases like PubChem and ChemSpider.

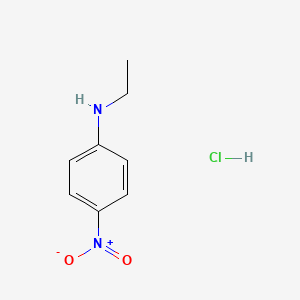

Figure 1: Structural Formula of this compound

O

||

O=N+—C₆H₄—NH(CH₂CH₃)⁺ · Cl⁻

Simplified representation highlighting the nitro group, ethylammonium moiety, and chloride ion.

Structure

2D Structure

属性

IUPAC Name |

N-ethyl-4-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-2-9-7-3-5-8(6-4-7)10(11)12;/h3-6,9H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVDILMFUMAOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201633-43-3 | |

| Record name | N-Ethyl-4-nitroaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201633433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-4-NITROANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4N64GL7WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Direct Nitration of Ethyl Aniline Followed by Hydrochloride Formation

This method involves the nitration of ethyl-substituted aniline (phenylethylamine) using a nitrating mixture of concentrated nitric acid and sulfuric acid (vitriol oil), followed by neutralization and conversion to the hydrochloride salt.

- At 0 °C, phenylethylamine is slowly added to a nitration mixture composed of concentrated nitric acid and sulfuric acid in a volume ratio of approximately 20:35:65 (phenylethylamine:mixed acids).

- The reaction mixture is stirred at 0 °C until completion, then warmed to room temperature.

- The reaction mixture is poured into water (about 1.5 L), and the pH is adjusted to 10 using sodium hydroxide.

- The product is extracted with diethyl ether.

- The ether phase is treated with 1 M hydrochloric acid to form the hydrochloride salt.

- The product is dried and recrystallized to yield N-Ethyl-4-nitroaniline hydrochloride as a faint yellow solid with high purity and good crystallization properties.

- High yield and purity.

- Good crystallization facilitating downstream applications.

- Suitable for laboratory-scale synthesis.

Amido Protection, Nitration, and Deprotection Route

This more sophisticated method involves three steps: amido protection of β-phenylethylamine, nitration of the protected intermediate, and acid-catalyzed deprotection to yield the hydrochloride salt.

Step A: Amido Protection

- β-Phenylethylamine is reacted with an acyl group protective agent such as propionyl chloride, pivaloyl chloride, acetic anhydride, or propionic anhydride in an organic solvent.

- This yields an N-protected intermediate (Intermediate 1).

Step B: Nitration

- Intermediate 1 is added to concentrated sulfuric acid at room temperature.

- Concentrated nitric acid (65–85%) is slowly added dropwise under stirring.

- After completion, crushed ice is added, and the pH is adjusted to 7–8 with alkaline solution (e.g., ammonia or potassium hydroxide).

- The nitrated intermediate (Intermediate 2) is filtered and recrystallized from solvents such as acetone, methyl ethyl ketone, or cyclohexanone to remove polysubstituted by-products and increase purity.

Step C: Deprotection and Hydrochloride Formation

- Intermediate 2 is dissolved in a solvent like methanol or ethanol.

- Hydrochloric acid (1–5 mol/L) is added to adjust pH to 1–3.

- The mixture is heated to reflux (40–100 °C) for 10–20 hours.

- Upon cooling, this compound precipitates as a white solid.

- The crude product is filtered, centrifuged, and recrystallized to obtain the final product with purity above 99%.

- High yield (around 80–85% per step).

- Reduced use of excess nitric acid, lowering cost and environmental impact.

- High purity product suitable for large-scale industrial production.

- Effective removal of polysubstituted impurities through recrystallization.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity of the synthesized this compound, with characteristic peaks corresponding to aromatic protons and ethyl substituents.

- Recrystallization steps significantly improve purity by removing ortho- and meta-substituted by-products.

- The hydrochloride salt form enhances stability and crystallinity, facilitating handling and storage.

- The amido protection route allows for better control over substitution patterns and reduces polysubstitution, which is critical for pharmaceutical-grade material.

The preparation of this compound can be efficiently achieved by either direct nitration of phenylethylamine or a more controlled three-step process involving amido protection, nitration, and deprotection. The latter method offers advantages in purity, yield, and scalability, making it suitable for industrial applications. Both methods require careful control of reaction conditions, particularly temperature and pH, to optimize yield and minimize by-products.

化学反应分析

Types of Reactions

N-Ethyl-4-nitroaniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Oxidation: The compound can be oxidized to form different oxidation products.

Common Reagents and Conditions

Reduction: Zinc and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Sodium amide in liquid ammonia is used for nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate are used for oxidation reactions.

Major Products Formed

Reduction: N-Ethyl-4-aminoaniline

Substitution: Various substituted anilines depending on the substituent used

Oxidation: Oxidized derivatives of N-Ethyl-4-nitroaniline

科学研究应用

N-Ethyl-4-nitroaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities.

Medicine: It is used in the development of pharmaceutical compounds and as a model compound in drug metabolism studies.

Industry: The compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

作用机制

The mechanism of action of N-Ethyl-4-nitroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

相似化合物的比较

Key Properties:

- Physical Properties :

- Reactivity :

- Applications :

Comparison with Similar Compounds

Positional Isomers: N-Ethyl-2-nitroaniline

- CAS : 10112-15-9 .

- Structural Difference : Nitro group at the ortho position.

- Impact on Properties :

- Melting Point : Expected to differ due to altered crystal packing (data unavailable).

- Reactivity : Ortho-nitro groups may hinder electrophilic substitution compared to para derivatives.

- Applications : Less commonly reported, suggesting reduced utility in propellants compared to the para isomer.

Halogenated Derivatives: 4-Chloro-N-ethyl-2-nitroaniline

- CAS : 2938-69-4 .

- Structural Features : Chlorine at the 4-position and nitro at the 2-position.

- Impact on Properties :

- Electron Effects : Chlorine (electron-withdrawing) and nitro groups synergistically deactivate the aromatic ring, reducing reactivity in electrophilic substitutions.

- Solubility : Free base likely less water-soluble than hydrochloride salts of N-Ethyl-4-nitroaniline.

Functional Group Variations: N-Methyl-N-(4-nitrophenyl)acetamide

- CAS : 121-95-9 .

- Structural Difference: Acetamide replaces the ethylamino group.

- Impact on Properties :

- Basicity : Amide group (less basic than amine) reduces reactivity with acids.

- Stability : Increased resistance to oxidation compared to anilines.

- Applications: Potential use in pharmaceuticals due to amide stability.

Electron-Withdrawing Group Variations: N-Methyl-4-(methylsulfonyl)aniline Hydrochloride

- CAS : 1263378-01-3 .

- Structural Feature : Methylsulfonyl (-SO₂CH₃) replaces nitro.

- Impact on Properties :

- Acidity : Sulfonyl groups are stronger electron-withdrawing groups, likely lowering pKa further compared to nitro derivatives.

- Applications : Pharmaceutical intermediate due to sulfonyl’s metabolic stability.

Hydrochloride Salts vs. Other Salts

- N-Ethyl-2-nitroaniline Hydrobromide ():

- Solubility : Hydrobromide salts may exhibit lower hygroscopicity than hydrochlorides.

- Stability : Bromide’s larger ionic radius could influence crystal lattice stability.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | CAS | Boiling Point (°C) | Density (g/cm³) | pKa | Appearance |

|---|---|---|---|---|---|

| N-Ethyl-4-nitroaniline | 3665-80-3 | 302.3 ± 25.0 | 1.210 ± 0.06 | 0.98 | Purple-black/yellow crystals |

| 4-Chloro-N-ethyl-2-nitroaniline | 2938-69-4 | - | - | - | Not reported |

| N-Methyl-4-(methylsulfonyl)aniline HCl | 1263378-01-3 | - | - | - | White crystalline solid |

Research Findings

- Spectroscopic Data : $ ^1H $ NMR of N-Ethyl-4-nitroaniline confirms para-substitution (aromatic proton splitting patterns) .

- Thermodynamic Properties : Calculated Gibbs free energy (ΔfG°) and enthalpy (ΔfH°) for N-Ethyl-4-nitroaniline suggest moderate stability under standard conditions .

Stability and Handling Considerations

生物活性

N-Ethyl-4-nitroaniline hydrochloride (C8H10N2O2·HCl) is a compound of interest due to its various biological activities, including potential applications in pharmaceuticals and toxicology. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables summarizing its effects.

N-Ethyl-4-nitroaniline is characterized by the following properties:

- Molecular Formula : C8H10N2O2

- Molecular Weight : 178.18 g/mol

- CAS Number : 19318-65-3

- Solubility : Soluble in organic solvents; reacts exothermically with acids to form salts .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on cellular processes and its potential as a pharmacological agent. The following sections summarize key findings from recent studies.

1. Antimicrobial Activity

Recent studies have indicated that N-Ethyl-4-nitroaniline exhibits antimicrobial properties against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects, suggesting its potential use as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Cytotoxicity Studies

Cytotoxicity assays have shown that N-Ethyl-4-nitroaniline can induce cell death in certain cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 22.5 |

These results indicate that N-Ethyl-4-nitroaniline may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism by which N-Ethyl-4-nitroaniline exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can trigger apoptosis pathways, contributing to cell death in cancerous cells.

Case Study 1: Anticancer Efficacy

A study published in Nature explored the effects of N-Ethyl-4-nitroaniline on GATA4 and NKX2-5 transcription factors, which are crucial for cardiac development and function. The compound was shown to modulate the interaction between these proteins, potentially influencing cardiac cell proliferation and survival .

Case Study 2: Environmental Toxicology

Research conducted by the EPA examined the environmental impact of N-Ethyl-4-nitroaniline as a contaminant in soil and water systems. The study highlighted its persistence in aquatic environments and potential bioaccumulation in aquatic organisms, raising concerns about its ecological toxicity .

常见问题

Basic Research Questions

Q. What are the validated methods for synthesizing N-ethyl-4-nitroaniline hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common synthesis route involves diazotization of 4-nitroaniline in acidic media (e.g., concentrated HCl), followed by coupling with N-ethyl-N-hydroxyethyl aniline. Key parameters include maintaining temperatures between 0–30°C during diazotization and stoichiometric control of sodium nitrite (0.05 mol ratio) to minimize byproducts . Optimization may involve varying pH, temperature gradients, or catalytic additives to improve yield and purity.

Q. How can the purity of this compound be characterized using spectroscopic and chromatographic techniques?

- Methodology :

- FTIR : Identify functional groups (e.g., nitro group at ~1520 cm⁻¹, aromatic C-H stretching at ~3000 cm⁻¹) and compare against reference spectra .

- UV-Vis : Measure λmax at 255 nm (ethanol/water) to confirm electronic transitions characteristic of nitroaromatic structures .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology : Store as a crystalline solid at -20°C in airtight, light-protected containers. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. Stability is confirmed if purity remains ≥95% under recommended conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl-nitro substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Perform computational modeling (DFT) to map electron density distribution and LUMO positions. Experimentally, compare reaction rates with analogs (e.g., N-methyl-4-nitroaniline) under standardized NAS conditions (e.g., ethanolic KOH). Data contradictions may arise from competing resonance stabilization vs. steric hindrance from the ethyl group .

Q. What advanced analytical strategies resolve contradictions in quantifying trace impurities in this compound?

- Methodology :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective detection of impurities (e.g., unreacted 4-nitroaniline) with a detection limit of 0.1 ppm.

- Isotopic Dilution : Spike deuterated standards (e.g., 4-nitroaniline-d4) to correct for matrix effects during quantification .

Q. How can the compound’s electrochemical behavior be exploited for sensing applications in biological systems?

- Methodology : Perform cyclic voltammetry in PBS (pH 7.4) to identify redox peaks. Functionalize electrodes with nitroreductase enzymes and monitor current changes upon interaction with NADH. Calibrate against known concentrations to establish a linear response range (1–100 µM) .

Q. What mechanistic pathways explain the compound’s degradation under oxidative stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。